molecular formula C11H10F3N5O2 B2452287 N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide CAS No. 2418681-45-3

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide

货号 B2452287
CAS 编号: 2418681-45-3
分子量: 301.229
InChI 键: CABXFZHELZOAHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma and leukemia.

作用机制

TAK-659 works by inhibiting the activity of BTK, which is a crucial enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B-cell receptor (BCR) signaling. Inhibition of BTK by TAK-659 leads to the disruption of BCR signaling, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In animal models of lymphoma and leukemia, TAK-659 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising candidate for cancer treatment. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of TAK-659 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for TAK-659 in clinical trials.

未来方向

There are several potential future directions for the development of TAK-659 as a cancer treatment. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of focus is the development of novel formulations of TAK-659 that improve its solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of TAK-659 in clinical trials and its potential as a treatment for other types of cancer.

合成方法

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 4-(trifluoromethyl)pyridine-2-amine with ethyl chloroacetate to form ethyl 4-(trifluoromethyl)pyridin-2-ylacetate. This intermediate is then reacted with cyanomethyl magnesium bromide to form the corresponding cyanomethyl ketone. The final step involves the reaction of the cyanomethyl ketone with N-(tert-butoxycarbonyl)glycine to form TAK-659.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. TAK-659 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and leukemia.

属性

IUPAC Name

N-(cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-1-3-16-8(5-7)19-10(21)18-6-9(20)17-4-2-15/h1,3,5H,4,6H2,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABXFZHELZOAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC(=O)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。